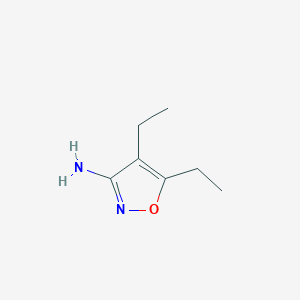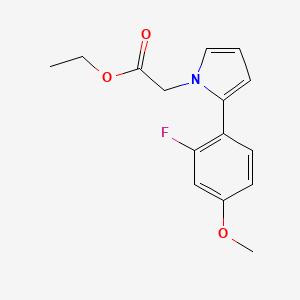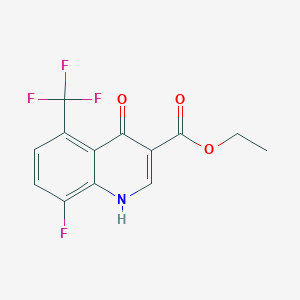
Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline core substituted with fluorine, hydroxyl, and trifluoromethyl groups. These substitutions confer distinct chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. One common method includes the reaction of 2-trifluoromethylaniline with ethyl acetoacetate under basic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antibacterial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9F4NO3 |
|---|---|
Molekulargewicht |
303.21 g/mol |
IUPAC-Name |
ethyl 8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
NVQWRKYDQBXIKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




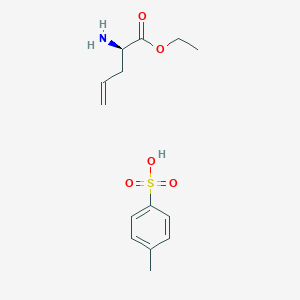
![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
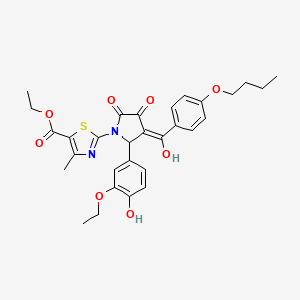
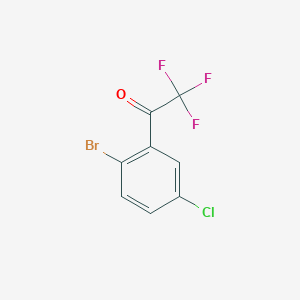
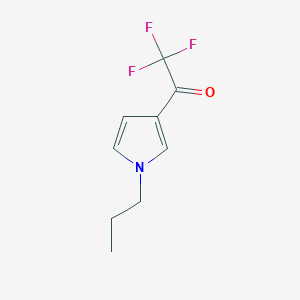
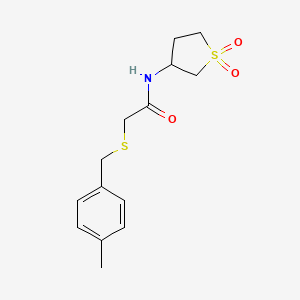
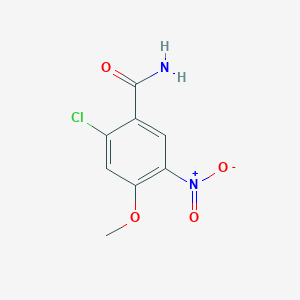
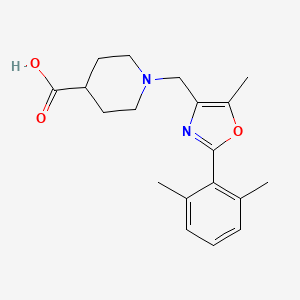

![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
